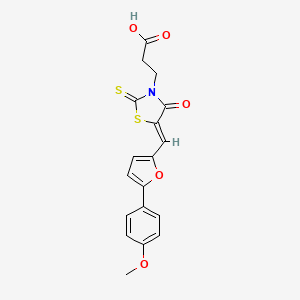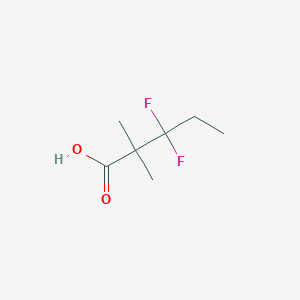![molecular formula C13H12Cl2N4O B2782388 (Z)-2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide CAS No. 477852-71-4](/img/structure/B2782388.png)
(Z)-2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide is a synthetic organic compound Its structure includes a chlorophenoxy group and a chloropyridinyl group connected via an ethanehydrazonamide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide typically involves the following steps:
Formation of the chlorophenoxy intermediate: This can be achieved by reacting 3-chlorophenol with an appropriate halogenated ethane derivative under basic conditions.
Formation of the chloropyridinyl intermediate: This involves the reaction of 6-chloro-2-pyridine with a suitable hydrazine derivative.
Coupling reaction: The final step involves coupling the chlorophenoxy intermediate with the chloropyridinyl intermediate under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could involve the conversion of the hydrazonamide group to an amine or other reduced forms.
Substitution: The chlorophenoxy and chloropyridinyl groups may undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide may have applications in several scientific fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in biological studies.
Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide would depend on its specific applications and targets. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide: can be compared with other compounds containing chlorophenoxy or chloropyridinyl groups.
N’-(6-chloro-2-pyridinyl)ethanehydrazonamide: Similar structure but without the chlorophenoxy group.
2-(3-chlorophenoxy)ethanehydrazonamide: Similar structure but without the chloropyridinyl group.
Uniqueness
The uniqueness of 2-(3-chlorophenoxy)-N’-(6-chloro-2-pyridinyl)ethanehydrazonamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N'-[(6-chloropyridin-2-yl)amino]ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N4O/c14-9-3-1-4-10(7-9)20-8-12(16)18-19-13-6-2-5-11(15)17-13/h1-7H,8H2,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJGFHXPAGZHABZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC(=NNC2=NC(=CC=C2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)OC/C(=N/NC2=NC(=CC=C2)Cl)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-methoxy-6-oxo-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1,6-dihydropyridine-3-carboxamide](/img/structure/B2782305.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2782306.png)
![rac-(3R,3aR,6aS)-hexahydro-1H-furo[3,4-b]pyrrol-3-ol](/img/structure/B2782311.png)


![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-methylpyridazine](/img/structure/B2782315.png)
![3-(4-chlorophenyl)-6-[2-(4-chlorophenyl)-2-oxoethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2782316.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2782319.png)

![3,5-dimethyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2782321.png)
![1-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}cyclobutane-1-carboxylic acid](/img/structure/B2782323.png)
![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782324.png)
![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)
![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)
